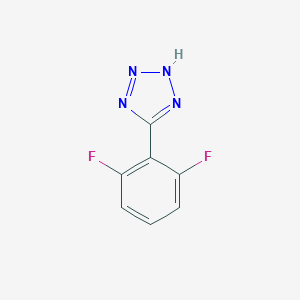

5-(2,6-difluorophenyl)-2H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,6-difluorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N4/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBCVVLRUDRWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NNN=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368287 | |

| Record name | 5-(2,6-Difluorophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188890-63-3 | |

| Record name | 5-(2,6-Difluorophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformation Pathways of 5 2,6 Difluorophenyl 2h Tetrazole

Thermochemical Stability and Decomposition Mechanisms

The thermochemical stability of tetrazole compounds is a significant factor in their handling and application, particularly in the field of energetic materials. maxapress.com The decomposition of tetrazoles can lead to the formation of a wide array of products, and the mechanisms are often complex. researchgate.net

Analysis of Thermal Decomposition Products and Kinetics

While specific studies on the thermal decomposition of 5-(2,6-difluorophenyl)-2H-tetrazole are not extensively detailed in the provided results, the thermal behavior of related tetrazole compounds provides a framework for understanding its likely decomposition pathways. The thermal decomposition of tetrazoles often involves the extrusion of molecular nitrogen (N₂). mdpi.comresearchgate.net For instance, the decomposition of 2,5-disubstituted tetrazoles can lead to the formation of a nitrilimine. researchgate.net

The kinetics of thermal decomposition for tetrazole derivatives have been studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). energetic-materials.org.cnmdpi.com These methods help determine key parameters such as activation energy and the pre-exponential factor, which are crucial for assessing thermal stability. mdpi.com For example, a study on 2,2-azobi[4,5-bis(tetrazole-5-yl)]-1,2,3-triazole (NL24) identified a violent thermal decomposition stage between 270°C and 300°C, with gaseous products including N₂, HCN, and HN₃. energetic-materials.org.cn The apparent activation energy for this process was found to be 174.69 kJ·mol⁻¹. energetic-materials.org.cn

Table 1: Thermal Decomposition Data for a Related Tetrazole Compound (NL24)

| Parameter | Value |

|---|---|

| Decomposition Temperature | 270-300 °C |

| Major Gaseous Products | N₂, HCN, HN₃ |

| Apparent Activation Energy | 174.69 kJ·mol⁻¹ |

| Pre-exponential Factor | 10¹⁶.⁶⁰ s⁻¹ |

Source: Energetic Materials, 2023. energetic-materials.org.cn

It is important to note that the decomposition mechanism can be influenced by the reaction conditions. For example, the decomposition of 1-(thiophen-2-yl)-1H-tetrazoles under microwave activation versus flash vacuum pyrolysis (FVP) conditions yields different product compositions. researchgate.net

Influence of Substituents on Thermal Reactivity

The nature and position of substituents on the phenyl and tetrazole rings significantly influence the thermal reactivity of tetrazole compounds. researchgate.netacs.org A study on 2-methyl-5-phenyltetrazoles found a clear relationship between the rate of thermal decomposition and the nature of the substituent on the benzene (B151609) ring. researchgate.net Similarly, research on diaryltetrazoles has explored the effect of various substituents on their thermal breakdown. acs.org

In the case of this compound, the fluorine atoms, being highly electronegative, are expected to have a considerable impact on the molecule's electronic structure and, consequently, its thermal stability. The presence of fluorine atoms can enhance metabolic stability in some compounds. evitachem.com Computational studies on substituted 3,6-dihydro-2H-pyran compounds have shown that substituents can decrease the activation free energy of thermal decomposition. mdpi.com This suggests that the difluorophenyl group in this compound likely modulates its decomposition temperature and the kinetics of the reaction compared to unsubstituted phenyl-tetrazoles.

Photochemical Transformations and Reaction Intermediates

The photochemistry of tetrazoles is a rich field, often leading to the formation of highly reactive intermediates. mdpi.com Irradiation of tetrazoles typically results in the extrusion of molecular nitrogen, a process that can generate nitrenes or nitrilimines depending on the substitution pattern. mdpi.comresearchgate.net

For instance, the photolysis of biaryltetrazoles in acidic media has been shown to produce 9H-pyrimido[4,5-b]indoles via a nitrene intermediate. mdpi.com The initial step involves the photoextrusion of N₂ to form the nitrene, which then undergoes insertion to yield the final product. mdpi.com In another example, the photolysis of 5-allyloxy-1-aryl-tetrazoles leads to the formation of N-phenyl-1,3-oxazines, also through the photoextrusion of molecular nitrogen. mdpi.com

While specific photochemical studies on this compound are not detailed, it is plausible that its photochemical transformation would proceed through similar pathways, likely involving the formation of a difluorophenyl-substituted nitrene or a related reactive species. The high energy of UV radiation can cleave the tetrazole ring, leading to a variety of photoproducts. mdpi.com

Chemical Reactivity in Solution and Solid State Environments

The reactivity of tetrazoles can differ significantly between solution and solid-state environments. In solution, tetrazoles can participate in a variety of reactions, including cycloadditions and substitutions. For example, 5-substituted-1H-tetrazoles can undergo N-arylation with arylboronic acids in the presence of a copper catalyst. rsc.org The solvent can also play a crucial role in the reaction pathway and rate. researchgate.net

In the solid state, the reactivity is often governed by the crystal packing and intermolecular interactions. nih.gov Weak intermolecular forces, such as C-H···O hydrogen bonds, have been observed in the crystal structure of related tetrazole derivatives. nih.gov These interactions can influence the alignment of molecules and potentially direct the course of a solid-state reaction.

The decomposition of 5-benzhydryl-1H-tetrazole in a high-temperature solution of N-methyl-2-pyrrolidone, acetic acid, and water demonstrates that the compound is relatively stable, with complete decomposition to diphenylmethane (B89790) requiring temperatures of 240 °C. researchgate.net This highlights the inherent stability of the tetrazole ring under certain solution conditions.

For this compound, its solid-state reactivity would be influenced by the steric and electronic effects of the difluorophenyl group on the crystal packing. The reactivity in solution would be dependent on the solvent and the nature of the reacting species.

Computational and Theoretical Investigations of 5 2,6 Difluorophenyl 2h Tetrazole and Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of computational chemistry for investigating the structural and electronic properties of tetrazole derivatives. These studies are crucial for predicting reactivity, spectroscopic characteristics, and the relative stability of different isomeric forms.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger energy gap generally implies higher stability and lower chemical reactivity. phmethods.net

DFT calculations have been performed on various 5-phenyl-tetrazole analogues to determine these electronic parameters. For instance, a study on 5-(4-R-Phenyl)-1H-tetrazole derivatives provided valuable data on their electronic properties in both gaseous and aqueous phases. researchgate.net The results showed that substituents on the phenyl ring significantly influence the HOMO and LUMO energy levels. researchgate.net For example, the derivative 5-(4-chlorophenyl)-1H-tetrazole was found to have the lowest LUMO energy, indicating a high electron acceptor ability, which correlates with its effectiveness as a corrosion inhibitor. researchgate.net

Similarly, investigations into compounds like 5-phenyl-tetrazole (PT), 5-(2-Bromophenyl)-1H-Tetrazole (5-2-BPT), and 5-(4-Bromophenyl)-2H-Tetrazole (5-4-BPT) have shown that substitutions on the phenyl ring alter the energy gap. acs.org These theoretical calculations are instrumental in rationalizing the observed corrosion inhibition performance of these molecules. acs.org

Table 1: Calculated Quantum Chemical Parameters for 5-Phenyl-tetrazole Analogues Data sourced from a DFT study using the B3LYP/6-31G(d,p) level of theory. researchgate.net

| Compound | R-Group | E_HOMO (eV) | E_LUMO (eV) | Energy Gap ΔE (eV) |

| Ph-T | -H | -7.111 | -0.999 | 6.112 |

| Me-Ph-T | -CH₃ | -6.835 | -0.941 | 5.894 |

| MeO-Ph-T | -OCH₃ | -6.555 | -0.835 | 5.720 |

| Cl-Ph-T | -Cl | -7.126 | -1.331 | 5.795 |

This interactive table provides a summary of the calculated frontier molecular orbital energies for different 5-(4-R-phenyl)-1H-tetrazole derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Red regions indicate negative potential, corresponding to sites prone to electrophilic attack (e.g., lone pairs of electrons), while blue regions denote positive potential, indicating sites for nucleophilic attack. Green areas represent neutral potential.

For tetrazole derivatives, MEP maps typically reveal a high concentration of negative potential (red) around the nitrogen atoms of the tetrazole ring due to their lone pair electrons. researchgate.net This makes the tetrazole ring a key site for interactions with electrophiles or metal surfaces. The phenyl ring's potential can be significantly influenced by its substituents. In the case of 5-(2,6-difluorophenyl)-2H-tetrazole, the highly electronegative fluorine atoms would draw electron density, creating a more positive (blue) potential on the phenyl ring compared to an unsubstituted phenyl group. This distribution of electrostatic potential is crucial for understanding intermolecular interactions, including those involved in corrosion inhibition and biological activity. anu.edu.aunih.gov

Theoretical vibrational analysis using DFT is a powerful method for assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can correlate theoretical modes with observed spectral bands, providing a detailed understanding of the molecule's vibrational properties.

Studies on 1-phenyltetrazole and 5-chloro-1-phenyltetrazole have demonstrated excellent agreement between DFT-calculated vibrational spectra and experimental IR data. core.ac.uk The calculations help in assigning the characteristic stretching and bending vibrations of both the tetrazole and phenyl rings. For instance, characteristic vibrations for tetrazole groups are typically observed in the regions of 1639-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com The C-H stretching modes of the phenyl ring are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ range. The C-F stretching vibrations associated with the difluorophenyl group would be expected to produce strong bands in the 1350-1100 cm⁻¹ region. Such detailed assignments are crucial for structural confirmation and for studying intermolecular interactions. core.ac.ukpnrjournal.com

5-Substituted tetrazoles can exist in two principal tautomeric forms: the 1H- and 2H-tautomers. researchgate.net The position of the proton on the tetrazole ring significantly affects the molecule's physicochemical properties, including its dipole moment, acidity, and binding interactions. researchgate.netnih.gov

DFT calculations are widely used to determine the relative stabilities of these tautomers. For many 5-substituted tetrazoles, the 1H-tautomer is found to be the predominant form in solution, whereas the 2H-tautomer is often more stable in the gas phase. nih.gov Theoretical studies investigating tetrazole derivatives for corrosion inhibition have shown that the isomeric form plays a critical role. For example, calculations on tetrazole derivatives with various functional groups indicated that the 2H-tetrazole isomer is often a more effective corrosion inhibitor than the 1H form, likely due to a more favorable adsorption geometry and electronic structure for interacting with the metal surface. acs.org The relative energy difference between the tautomers is generally small, meaning that both forms can coexist in equilibrium. acs.orgacs.org

Molecular Dynamics and Monte Carlo Simulations

While DFT provides insights into static molecular properties, molecular dynamics (MD) and Monte Carlo (MC) simulations are employed to study the dynamic behavior of molecules and their interactions with their environment over time.

MD and MC simulations are particularly valuable for elucidating the mechanisms of corrosion inhibition by organic molecules. These simulations can model the adsorption of inhibitors, such as phenyl-tetrazole derivatives, onto a metal surface (e.g., iron or copper) in the presence of a corrosive medium. acs.orgelectrochemsci.org

Theoretical studies on various tetrazole inhibitors have shown that the molecules tend to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. researchgate.netresearchgate.net The simulations reveal the preferred orientation of the adsorbed molecules. Often, the tetrazole ring, with its high electron density, interacts strongly with the metal surface. The phenyl ring can also contribute to the adsorption through π-electron interactions. It is generally found that a planar or near-planar adsorption geometry allows for maximum surface coverage and, consequently, higher inhibition efficiency. electrochemsci.orgnottingham.ac.uk

MD simulations calculate the adsorption energy between the inhibitor molecule and the metal surface, providing a quantitative measure of the strength of the interaction. A more negative adsorption energy indicates a stronger and more stable adsorption process. researchgate.net For this compound, simulations would likely show strong adsorption via the tetrazole ring's nitrogen atoms and potential interactions involving the difluorophenyl group, leading to the formation of a robust protective layer against corrosive agents.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis and the study of energy landscapes are crucial for understanding the structural dynamics of this compound and its analogues.

A key structural feature of 5-substituted tetrazoles is the existence of two principal tautomeric forms: the 1H- and 2H-isomers. Computational studies consistently show that for 5-substituted tetrazoles, the 2H-tautomer is generally more stable than the 1H-tautomer in the gas phase. nih.goviosrjournals.org This preference is attributed to the higher aromatic character of the 2H-tetrazole ring. iosrjournals.org Density Functional Theory (DFT) calculations, a common computational method, have been used to quantify this energy difference. For instance, in a study of various C-substituted tetrazoles, the 2H-tautomer was found to be more stable across the board, with relative energy differences (ΔE) between the 1H and 2H forms typically ranging from 1.9 to 3.6 kcal/mol, depending on the substituent. iosrjournals.org

The nature of the substituent at the 5-position influences the stability of the tetrazole tautomers. iosrjournals.org For 5-phenyltetrazole, a close analogue to the compound of interest, the energy difference between the 1H and 2H tautomers is calculated to be approximately 2.9 kcal/mol, favoring the 2H form. iosrjournals.org The introduction of electron-withdrawing fluorine atoms on the phenyl ring, as in this compound, is expected to modulate the electronic properties of the ring system, but the general preference for the 2H tautomer is anticipated to remain. The rotation of the phenyl group relative to the tetrazole ring presents another conformational variable. The energy landscape of these molecules is defined by the rotational barriers and the relative energies of the different conformers and tautomers. Understanding this landscape is essential, as the specific conformation adopted by the molecule can dictate its ability to fit into a biological target's binding site.

Table 1: Calculated Relative Energies of 5-Substituted Tetrazole Tautomers This table presents data on the relative stability of 1H and 2H tautomers for various 5-substituted tetrazoles, illustrating the general preference for the 2H form. The energy difference (ΔE) indicates the stability of the 2H-isomer relative to the 1H-isomer.

| Substituent at C5 | Calculation Method | ΔE (E1H - E2H) (kcal/mol) | Reference |

| Phenyl | B3LYP/6-31+G | 2.9 | iosrjournals.org |

| Methyl | B3LYP/6-31+G | 2.4 | iosrjournals.org |

| Nitro | B3LYP/6-31+G | 2.8 | iosrjournals.org |

| Amino | B3LYP/6-31+G | 3.6 | iosrjournals.org |

| Hydroxy | B3LYP/6-31+G | 1.9 | iosrjournals.org |

| Carboxy | B3LYP/6-31+G | 2.1 | iosrjournals.org |

Molecular Docking and In Silico Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to screen virtual libraries of compounds against a specific protein target, predicting their binding affinity and mode. This in silico screening helps prioritize candidates for synthesis and biological testing, saving time and resources. nih.gov For compounds like this compound, these methods are invaluable for identifying potential biological targets and predicting activity.

Studies on various tetrazole analogues demonstrate their potential to interact with a wide range of biological targets, including enzymes implicated in cancer and infectious diseases. nih.govnih.gov For example, in silico screening of tetrazole-containing compounds has been employed to identify potential inhibitors of enzymes crucial for bacterial survival, such as MurB. nih.govresearchgate.net Similarly, docking studies have been used to evaluate the anticancer potential of novel tetrazole derivatives against human cancer cell lines by predicting their interaction with targets like P-glycoprotein or DNA gyrase. nih.govuobaghdad.edu.iq

Ligand-Target Interactions and Binding Mode Prediction

Molecular docking not only ranks compounds based on predicted affinity but also provides detailed insights into their binding mode at the atomic level. This includes identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the amino acid residues of the protein's active site. nih.gov

For tetrazole derivatives, the tetrazole ring itself is a crucial pharmacophore. Its nitrogen atoms can act as hydrogen bond acceptors, forming critical interactions that anchor the ligand in the binding pocket. nih.gov For instance, in a study of tetrazole compounds as ligands for the Peroxisome Proliferator-Activated Receptor γ (PPARγ), simulations revealed that the tetrazole ring forms favorable interactions with the polar arm of the receptor's binding pocket. biorxiv.org The phenyl ring of 5-phenyltetrazole analogues often engages in hydrophobic or π-stacking interactions with nonpolar residues of the target protein.

In a molecular docking study of novel tetrazole derivatives against the DNA polymerase sliding clamp of E. coli, the most potent compounds showed strong interactions with the target, which was reflected in their high binding energies. acs.org Another study on tetrazole-linked benzochromene derivatives as potential anticancer agents used docking to predict their behavior in the ATP binding site of P-glycoprotein, a protein associated with multidrug resistance. nih.gov The results from such docking studies are often in good agreement with experimental findings. nih.gov

Table 2: Examples of Molecular Docking Studies on Tetrazole Analogues This table summarizes results from various molecular docking studies on tetrazole derivatives, highlighting the target protein, the software used, the predicted binding affinity, and the key interacting residues.

| Tetrazole Analogue | Target Protein (PDB ID) | Docking Software | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Tetrazole-linked Benzochromene | P-glycoprotein | Not Specified | - | Not Specified | nih.gov |

| 5-substituted tetrazol-2-yl acetamide | MurB from E. coli | Not Specified | Not Specified (IC50 ~25-34 µM) | Not Specified | nih.gov |

| Dapsone-derived Tetrazole | Breast Cancer Protein | AutoDock v4.2 | Not Specified | Not Specified | researchgate.net |

| N-Mannich Base of Tetrazole | K. pneumonia DHFR (4OR7) | Autodock Vina 1.1.2 | -7.8 | Not Specified | nih.gov |

| Ribosylated Tetrazole | E. coli DNA Polymerase (7AZ5) | Not Specified | High (Not Quantified) | Not Specified | acs.org |

| 5-amino-1H-tetrazole-5FU | BCL2 Enzyme | Not Specified | -7.2 | Not Specified | tandfonline.com |

Prediction of Biological Activities (e.g., Enzyme Inhibition)

A primary goal of in silico screening and molecular docking is to predict the biological activity of a compound before it is synthesized. A strong correlation is often observed between a low predicted binding energy (indicating high affinity) and potent biological activity, such as enzyme inhibition. nih.gov

Computational studies have successfully predicted the potential of tetrazole derivatives as various therapeutic agents. Docking studies on 5-substituted tetrazol-2-yl acetamides identified several compounds with micromolar IC₅₀ values against the bacterial enzyme MurB, marking them as promising antibacterial candidates. nih.gov In the field of oncology, in silico analyses of tetrazole-linked benzochromenes predicted their potential as antitumor agents, which was later confirmed by in vitro cytotoxicity assays showing significant activity against several human cancer cell lines. nih.gov Similarly, a newly designed 5-fluorouracil (B62378) analogue linked to a 5-amino-1H-tetrazole was predicted through docking to have greater anticancer activity against the BCL2 enzyme than the parent drug, a prediction supported by subsequent in vitro testing. tandfonline.com

These examples underscore the power of computational methods to guide drug discovery. By computationally screening compounds like this compound against various enzyme targets, researchers can generate hypotheses about their potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities, thereby streamlining the development of new medicines. nih.gov

Coordination Chemistry and Supramolecular Assemblies of 5 2,6 Difluorophenyl 2h Tetrazole Derivatives

Ligand Design and Metal Complexation Strategies

The design of ligands based on the 5-substituted tetrazole framework is a key strategy in the development of functional coordination compounds. The substituent at the 5-position, such as an aryl group, can significantly influence the electronic properties, steric hindrance, and ultimately the structure and function of the resulting metal complexes. scielo.br The synthesis of 5-aryl-NH-tetrazoles is commonly achieved through a [3+2] cycloaddition reaction between an aromatic nitrile (like 2,6-difluorobenzonitrile) and an azide (B81097) source, such as sodium azide, often in the presence of a proton source or a Lewis acid. nih.gov

Upon deprotonation, the tetrazolate anion becomes a versatile multi-dentate ligand capable of coordinating to metal ions in various modes. The four nitrogen atoms of the heterocyclic ring offer multiple potential binding sites. Coordination commonly occurs through the N1, N2, or N4 positions. The specific mode is influenced by factors such as the metal ion's coordination preference, the steric and electronic nature of the 5-substituent, the reaction conditions, and the presence of co-ligands or counter-ions. rsc.orgresearchgate.net

The tetrazolate ring can act as:

A monodentate ligand, coordinating through a single nitrogen atom.

A bidentate-bridging ligand, linking two metal centers, often using the N1 and N2 or N1 and N4 positions.

A multidentate-bridging ligand, connecting three or four metal centers to form higher-dimensional networks. unimi.it

In many complexes involving 5-substituted tetrazoles, coordination through the N1 and/or N4 positions is frequently observed, leading to the formation of chains, layers, or three-dimensional frameworks. arkat-usa.org

The synthesis of metal complexes with tetrazole-based ligands is typically achieved through solvothermal or hydrothermal methods, or by slow evaporation at room temperature. scielo.br These methods involve reacting the tetrazole ligand with a salt of a transition metal ion, such as those from the cobalt (Co), copper (Cu), zinc (Zn), or cadmium (Cd) groups, in a suitable solvent. arkat-usa.orgscielo.br

For example, two novel coordination complexes, [Co(Tppebc)₂(Py)(H₂O)]n and [Ni(Tppebc)₂(Py)(H₂O)]n, were prepared using a hydrothermal method with a tetrazole-carboxylate ligand. scielo.br Similarly, new manganese(II) complexes with 5-(pyridyl)tetrazole ligands have been synthesized by reacting cyanopyridines with sodium azide in the presence of Mn(II) salts. rsc.orgresearchgate.net The resulting products often precipitate as crystalline solids, which can then be characterized.

Structural Characterization of Coordination Polymers and Discrete Complexes

The dimensionality of the structure is heavily dependent on the coordination mode of the tetrazolate ligand and the presence of other functional groups or auxiliary ligands. For instance, bifunctional tetrazole-carboxylate ligands have been used to construct both 1D and 2D zinc(II) complexes. nih.gov In the solid state, these coordination polymers are often further stabilized by non-covalent interactions, such as hydrogen bonding (especially when water molecules are present) and π-π stacking between aromatic rings, which assemble the primary structures into elaborate supramolecular architectures. scielo.brresearchgate.net

Role of Tetrazole Complexes in Catalysis and Advanced Materials

The functional properties of tetrazole-based coordination complexes make them promising candidates for applications in catalysis and advanced materials science. The presence of coordinatively unsaturated metal sites, tunable porosity, and active functional groups within the framework are key features. nih.govscielo.br

In catalysis, metal-organic frameworks (MOFs) derived from tetrazole ligands have been investigated for various reactions. For example, Co(II) and Ni(II) complexes featuring a tetrazole-carboxylate connector have shown catalytic activity in the oxidation of 2,6-di-tert-butylphenol, with the catalytic performance being linked to the coordination environment of the metal centers. scielo.br

As advanced materials, these complexes exhibit a range of interesting properties, including luminescence and potential for ion exchange. nih.govunimi.it The development of new ligands, such as those combining tetrazole and β-diketone functionalities, has led to the creation of luminescent coordination polymers, demonstrating the potential for creating materials with tailored optical properties. unimi.it

Advanced Analytical and Spectroscopic Characterization Techniques for 5 2,6 Difluorophenyl 2h Tetrazole

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy offers a detailed view into the molecular framework and electronic properties of 5-(2,6-difluorophenyl)-2H-tetrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For analogous 2,5-disubstituted tetrazoles, the proton signals of the phenyl group are typically observed in the aromatic region of the spectrum. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum is instrumental in identifying the carbon framework. A key diagnostic feature for 2,5-disubstituted tetrazoles is the chemical shift of the tetrazole ring carbon, which typically appears in the range of 161.1–164.9 ppm. nih.gov This distinct downfield shift reliably confirms the 2H-regioisomer. mdpi.comnih.gov

2D-NMR: Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, further confirming the structural assignment.

| Nucleus | Typical Chemical Shift (ppm) for 2,5-Disubstituted Tetrazoles | Reference |

| ¹³C (Tetrazole Ring) | 161.1 - 164.9 | nih.gov |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides valuable insights into the functional groups and bonding within the this compound molecule. pnrjournal.com

FT-IR Spectroscopy: The FT-IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. For tetrazole derivatives, key vibrations include C=N and N=N stretching modes within the tetrazole ring, typically observed in the regions of 1484-1509 cm⁻¹ and 1272-1301 cm⁻¹, respectively. researchgate.net The presence of the difluorophenyl group would be indicated by C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. biointerfaceresearch.com The combined use of both techniques allows for a more complete assignment of the vibrational modes of the molecule. scialert.netglobalresearchonline.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Tetrazole Derivatives | Reference |

| N=N Stretch | 1484 - 1509 | researchgate.net |

| C-N Stretch | 1272 - 1301 | researchgate.net |

| N-N Stretch | 1022 - 1089 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to study the electronic transitions within the molecule. The absorption spectrum of tetrazole derivatives typically displays multiple bands in the ultraviolet region. For instance, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine exhibits absorption maxima at 274 nm, 236 nm, and 202 nm in ethanol. mdpi.com The presence of the difluorophenyl substituent in this compound is expected to influence the position and intensity of these absorption bands. The interaction of tetrazole derivatives with other molecules, such as DNA, can lead to changes in the UV-Vis spectrum, like hypochromicity, indicating binding. researchgate.net

| Compound | Solvent | λmax (nm) | Reference |

| 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine | Ethanol | 274, 236, 202 | mdpi.com |

Mass Spectrometry (MS, LC-MS/MS) for Purity and Impurity Profiling

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for identifying and quantifying impurities. nih.gov

MS: High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular mass, which can be used to confirm the elemental composition of the compound. nih.gov A common fragmentation pattern observed for 2,5-disubstituted tetrazoles is the loss of a nitrogen molecule (N₂). mdpi.com

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, detection, and quantification of impurities, even at very low levels. chimia.chnih.gov This is crucial for ensuring the quality and safety of pharmaceutical substances. lcms.cz The method can be validated according to guidelines from the International Council for Harmonisation (ICH) to ensure its accuracy, precision, and sensitivity for impurity profiling. nih.gov

X-ray Crystallography and Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. nih.govsci-hub.se

Single Crystal X-ray Diffraction for Solid-State Structures

By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain a detailed model of its molecular structure. nih.govunt.edu This analysis reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net For related 2-adamantyl-5-aryltetrazoles, X-ray structural analysis has confirmed the planarity of the 2H-tetrazole ring and revealed the dihedral angle between the tetrazole and aryl rings, which provides insight into the degree of π-π conjugation. nih.gov This technique unambiguously confirms the connectivity and conformation of the molecule in the crystalline state. nih.gov

| Technique | Information Obtained |

| Single Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions, crystal packing. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and prevalence of different close contacts that stabilize the crystal structure. For aromatic and heterocyclic compounds like this compound, this analysis reveals a complex network of weak interactions.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). Properties such as d_norm (a normalized contact distance), dᵢ (the distance from the surface to the nearest nucleus inside the surface), and dₑ (the distance from the surface to the nearest nucleus outside the surface) are mapped onto this surface. Red regions on a d_norm map indicate close contacts with neighboring molecules, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Fluoro-Aromatic Compounds

| Intermolecular Contact Type | Typical Percentage Contribution (%) | Type of Interaction |

|---|---|---|

| H···H | 37.9% | Van der Waals |

| C···H / H···C | 22.4% | Van der Waals |

| F···H / H···F | 29.2% | Hydrogen Bonding |

| Other (e.g., C···C, N···H) | Variable | π-π Stacking, Weak Interactions |

Note: Data is representative of similar fluoro-substituted heterocyclic compounds and illustrates the types of interactions analyzed. nih.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are indispensable for separating this compound from impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominent methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC is a cornerstone technique for the analysis of non-volatile pharmaceutical compounds. For tetrazole derivatives, reversed-phase HPLC (RP-HPLC) is the most common mode. sielc.comsielc.com In this setup, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. ijrpc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comsielc.com An acid modifier like phosphoric acid or formic acid is frequently added to the mobile phase to ensure good peak shape and resolution. sielc.comsielc.com Detection is commonly performed using a UV detector, often a photodiode array (PDA) detector, which can monitor multiple wavelengths simultaneously and provide spectral information to aid in peak identification. nih.gov

UPLC is a more recent advancement that utilizes columns with smaller particle sizes (typically sub-2 µm), allowing for higher resolution, increased sensitivity, and significantly faster analysis times compared to traditional HPLC. ijrpc.com A UPLC method for a related tetrazole intermediate was able to separate the main compound and its impurities in under 16 minutes. ijrpc.com

Table 2: Typical Chromatographic Conditions for Analysis of Tetrazole Derivatives

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov | Reversed-Phase C18 (e.g., 100 x 4.6 mm, 3.5 µm) ijrpc.com |

| Mobile Phase | Acetonitrile and Water/Buffer nih.gov | Acetonitrile and 0.05% Ortho Phosphoric Acid ijrpc.com |

| Flow Rate | ~1.0 mL/min nih.gov | ~1.0 mL/min ijrpc.com |

| Detection | UV/Photodiode Array (PDA) at a specific wavelength (e.g., 210-220 nm) ijrpc.comijbpas.com | UV/Photodiode Array (PDA) at a specific wavelength (e.g., 220 nm) ijrpc.com |

| Column Temperature | Ambient ijbpas.com | Ambient |

Method Development and Validation for Analytical Purity and Impurities

The development and validation of an analytical method are critical to ensure that it is suitable for its intended purpose, such as determining the purity of this compound and quantifying any impurities. This process is governed by guidelines from the International Conference on Harmonisation (ICH). nih.gov

Method development involves optimizing chromatographic conditions to achieve adequate separation of the main peak from all potential process-related impurities and degradation products. A crucial part of this is conducting forced degradation studies, where the compound is exposed to stress conditions like acid, base, oxidation, heat, and light. nih.gov This helps to ensure the method is "stability-indicating," meaning it can resolve the active compound from any products that may form upon degradation. nih.gov

Once developed, the method undergoes rigorous validation, which assesses several key performance characteristics: ijrpc.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportional relationship between the detector response and the concentration of the analyte over a specified range.

Accuracy: The closeness of the test results to the true value, often determined by recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Table 3: Key Validation Parameters and Typical Acceptance Criteria per ICH Guidelines

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | Correlation coefficient (r²) of the calibration curve. | r² > 0.99 nih.gov |

| Accuracy | Percent recovery of a known amount of analyte. | 98.0% - 102.0% nih.gov |

| Precision (Repeatability) | Relative Standard Deviation (%RSD) for multiple measurements. | %RSD ≤ 2.0% ijrpc.com |

| Intermediate Precision | %RSD of results from different days, analysts, or equipment. | %RSD ≤ 2.0% ijrpc.com |

| LOD/LOQ | Signal-to-noise ratio or standard deviation of the response. | LOD: S/N ≥ 3; LOQ: S/N ≥ 10 |

| Robustness | %RSD after minor changes in flow rate, pH, mobile phase composition. | %RSD should remain within acceptable limits. |

Thermal Analysis (TGA, DTA) of Tetrazole Compounds

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. slideshare.net For energetic materials like tetrazoles, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are particularly important for assessing thermal stability and decomposition behavior. researchgate.netmdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. u-szeged.hu A TGA curve plots mass loss against increasing temperature. For a tetrazole compound, the onset temperature of mass loss indicates the beginning of decomposition. The total mass loss can correspond to the release of volatile products, most notably molecular nitrogen (N₂), which is a characteristic decomposition product of the tetrazole ring. researchgate.net

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as both are subjected to the same heating program. u-szeged.hu A DTA curve shows peaks corresponding to thermal events. Endothermic peaks (temperature lag) indicate processes like melting or phase transitions, while exothermic peaks (temperature increase) signify processes like decomposition or oxidation. slideshare.netu-szeged.hu The decomposition of tetrazole compounds is typically a highly exothermic process, resulting in a sharp peak on the DTA curve. researchgate.net

Analysis of phenyl tetrazole derivatives has shown that decomposition reactions are exothermic in every case. researchgate.net The decomposition temperature and the percentage of mass loss can be influenced by the substituents on the phenyl ring. For many phenyl tetrazoles, the decomposition begins at temperatures above 200°C, and the process can lead to significant mass loss, sometimes exceeding 50%. researchgate.net

Table 4: Example Thermal Analysis Data for Phenyl Tetrazole Derivatives

| Compound | Decomposition Onset (°C) (DTA) | Mass Loss (%) (TGA) |

|---|---|---|

| 1-phenyl-1H-tetrazole | 211 | >50 |

| 1-(2-chlorophenyl)-1H-tetrazole | 224 | 26-30 |

| 1-(4-chlorophenyl)-1H-tetrazole | 261 | 26-30 |

| 1-(4-nitrophenyl)-1H-tetrazole | 271 | >50 |

Source: Data is illustrative of thermal behavior for related tetrazole compounds. researchgate.net

Advanced Research Applications of 5 2,6 Difluorophenyl 2h Tetrazole in Chemistry

Applications in Corrosion Inhibition Technologies

While direct studies on 5-(2,6-difluorophenyl)-2H-tetrazole are limited, research on analogous phenyl-tetrazole derivatives provides a strong indication of its potential as a corrosion inhibitor. The tetrazole ring, with its multiple nitrogen atoms and π-electrons, is known to coordinate with metal surfaces, forming a protective barrier against corrosive agents.

Electrochemical and Theoretical Studies on Metal Surface Adsorption

Electrochemical and theoretical studies on related compounds, such as 5-phenyl-1H-tetrazole and its derivatives, have elucidated the mechanism of corrosion inhibition. Density Functional Theory (DFT) calculations performed on compounds like 5-phenyl-1H-tetrazole (PT), 5-p-tolyl-1H-tetrazole (M-PT), and 5-(4-methoxyphenyl)-1H-tetrazole (MO-PT) have been used to analyze the relationship between molecular structure and inhibition efficiency. researchgate.net These studies calculate quantum chemical properties such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), which are correlated with the molecule's ability to donate and accept electrons, facilitating strong adsorption onto a metal surface. researchgate.net

For phenyl-tetrazole derivatives, it is understood that adsorption occurs through the donation of lone pair electrons from the nitrogen atoms and π-electrons from the aromatic system to the vacant d-orbitals of the metal. researchgate.net This forms a coordinate bond, leading to a stable, protective film. Studies on 1-Phenyltetrazole-5-thiol (PTT) on X70 steel showed that the molecule adsorbs strongly through both physical (electrostatic) and chemical interactions. electrochemsci.org Theoretical calculations for PTT confirmed that its molecular structure leads to supreme adsorption performance and high-efficiency corrosion inhibition. electrochemsci.org DFT studies of azole inhibitors on oxidized copper surfaces further reveal that these molecules preferentially bond to surface metal ions while forming hydrogen bonds with surface oxygen, effectively passivating reactive sites. rsc.org The presence of electronegative fluorine atoms in the 2,6-positions of this compound is expected to significantly influence the electron density distribution of the molecule, thereby modulating its adsorption characteristics and potential inhibition efficiency.

Development of Novel Anticorrosion Formulations

The development of new anticorrosion formulations often involves incorporating potent organic inhibitors. Research on compounds like 5-(4-chlorophenyl)-1H-tetrazole has demonstrated significant corrosion inhibition for mild steel in acidic environments. bhu.ac.in In potentiodynamic polarization studies, this compound acted as a mixed-type inhibitor, suppressing both the anodic metal dissolution and cathodic hydrogen evolution reactions. bhu.ac.in The effectiveness of such inhibitors increases with concentration, and their adsorption behavior often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. bhu.ac.inresearchgate.net

The data below from studies on related phenyl-tetrazole compounds illustrates their effectiveness, suggesting the potential for this compound in similar applications.

| Inhibitor Compound | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Concentration |

|---|---|---|---|---|

| 1-Phenyltetrazole-5-thiol (PTT) | X70 Steel | 0.5 M H₂SO₄ | 95.1% | 2 mM |

| 1-Phenyl-1H-tetrazole-5-thiol (PTZ) | Q235 Steel | 1 M HCl | 97.1% | 5 mM |

| 5-(4-chlorophenyl)-1H-tetrazole (Cl-PTZ) | Mild Steel | 1 M HCl | >90% | 500 ppm |

Integration into Advanced Materials and Energetic Compositions

The unique properties of the tetrazole ring, particularly its high nitrogen content and thermal stability, make it a valuable component in advanced materials. The 2,6-difluorophenyl substituent further modifies these properties, opening avenues for specialized applications.

Polymers and Coatings with Enhanced Performance

The incorporation of tetrazole moieties into polymer backbones can enhance their functional properties. A patent has described polymers containing 5-(2,6-dioxy-phenyl)tetrazole units for use in membranes for electrochemical devices, such as high-temperature polymer electrolyte fuel cells. These membranes are reported to provide high proton conductivity and favorable mechanical properties. While "dioxy-phenyl" may refer to a dihydroxy-phenyl structure, its close relation to the difluorophenyl structure highlights the utility of such substituted phenyl-tetrazoles in creating functional polymers for advanced energy applications. The fluorine atoms in this compound would be expected to enhance the polymer's thermal and chemical stability, crucial for durable performance in harsh fuel cell environments.

High-Nitrogen Compounds for Gas Generation and Propellants

The tetrazole ring is a cornerstone in the field of high-nitrogen energetic materials due to its high positive heat of formation, which releases a large amount of energy upon decomposition. researchgate.netat.ua These materials are of interest as replacements for traditional explosives and as components in gas generators for applications like automotive airbags and rocket propellants, as they produce non-toxic products like nitrogen gas. wikipedia.org

Research has focused on synthesizing various energetic derivatives, such as 5-(trinitromethyl)-2H-tetrazole and furazan-functionalized tetrazoles, and their corresponding salts. nih.govnih.gov The introduction of energetic groups like nitro (-NO₂) or the formation of salts with nitrogen-rich cations (e.g., ammonium, hydrazinium) can significantly boost detonation performance. researchgate.netnih.gov While the 2,6-difluorophenyl group is not an energetic group in itself, its inclusion affects the density, stability, and sensitivity of the resulting compound. Fluorination is a known strategy to increase the density and thermal stability of energetic materials. Therefore, this compound could serve as a precursor to novel energetic compounds or as a stable backbone for further functionalization.

| Energetic Tetrazole Compound | Density (g·cm⁻³) | Decomposition Temp. (°C) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) |

|---|---|---|---|---|

| Hydroxylammonium salt of a furazan-tetrazole | 1.84 | N/A | 9323 | 38.3 |

| Hydrazinium salt of a furazan-tetrazole | 1.74 | N/A | 9094 | 32.2 |

| N,N-bis[1(2)H-tetrazol-5-yl]amine (H₂Bta) based salt | ~1.7-1.8 | ~170-230 | ~8500-9500 | ~30-40 |

Research in Medicinal Chemistry and Drug Discovery (Bioisosteric Replacement Focus)

In medicinal chemistry, the strategic replacement of one functional group with another that retains similar biological activity is a powerful tool known as bioisosteric replacement. openaccessjournals.com The this compound scaffold is of significant interest because it combines two key bioisosteric elements: the tetrazole ring and the difluorinated phenyl group.

The 5-substituted-1H-tetrazole ring is one of the most widely used bioisosteres for the carboxylic acid group. thieme-connect.combeilstein-journals.org This is due to several shared properties: both are acidic, with similar pKa values, and both are planar, allowing them to engage in similar interactions with biological targets. cambridgemedchemconsulting.com Replacing a carboxylic acid with a tetrazole can improve a drug candidate's metabolic stability, as tetrazoles are less susceptible to metabolic transformations like acyl glucuronide formation. cambridgemedchemconsulting.com This replacement can also enhance lipophilicity, which may improve membrane permeability and oral bioavailability. openaccessjournals.com This strategy has been successfully employed in numerous marketed drugs, including the angiotensin II receptor blocker Losartan. nih.gov

The 2,6-difluorophenyl moiety also serves a critical bioisosteric purpose. Fluorine substitution is a common strategy in drug design to block metabolic pathways. The fluorine atoms at the 2- and 6-positions can shield the molecule from enzymatic attack (e.g., aromatic hydroxylation), thereby increasing its metabolic stability and half-life. Furthermore, research has shown that a 2,6-difluorophenol (B125437) group can act as a lipophilic bioisostere of a carboxylic acid. This suggests that the 2,6-difluorophenyl group in this compound contributes to mimicking the acidic function while increasing lipophilicity, which can be advantageous for targeting certain biological receptors or improving cell penetration.

The combination of the tetrazole ring (as a stable, acidic mimic) and the 2,6-difluorophenyl group (for enhanced metabolic stability and lipophilicity) makes this compound a highly valuable scaffold for the design of new therapeutic agents across various disease areas.

| Functional Group / Bioisostere | Key Physicochemical Properties | Role in Drug Design |

|---|---|---|

| Carboxylic Acid (-COOH) | Acidic (pKa ~4-5), Planar, H-bond donor/acceptor | Common interacting group, but can lead to poor permeability and metabolic liabilities. |

| 1H-Tetrazole | Acidic (pKa ~4.5-5), Planar, H-bond donor/acceptor, Increased lipophilicity vs. COOH. cambridgemedchemconsulting.com | Metabolically stable mimic of carboxylic acid, improves lipophilicity and potency in some cases. cambridgemedchemconsulting.comnih.gov |

| 2,6-Difluorophenyl | Increases lipophilicity, blocks metabolism at substitution sites, can act as a lipophilic acid mimic. | Enhances metabolic stability, modulates electronic properties, and can improve receptor binding affinity. |

Tetrazole Scaffolds for Novel Therapeutic Agent Development

The tetrazole scaffold is a cornerstone in the development of new therapeutic agents due to its unique chemical properties and its ability to mimic the carboxylic acid group, which is crucial for interacting with various biological targets. hilarispublisher.com This bioisosteric replacement often results in compounds with enhanced potency and a more favorable pharmacokinetic profile.

Research into tetrazole derivatives has revealed a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. For instance, certain tetrazole-containing compounds have been investigated as potential antimicrobial agents by targeting bacterial enzymes like DNA topoisomerase IV and gyrase. hilarispublisher.com The introduction of a tetrazole moiety into existing antimicrobial scaffolds has been shown to significantly increase their efficacy. hilarispublisher.com

Furthermore, tetrazole derivatives have demonstrated promising antiviral activity. Studies have explored their potential against various viruses, including the influenza A virus. d-nb.infoglobalresearchonline.net For example, some nonannulated tetrazolylpyrimidines have exhibited moderate activity against the H1N1 subtype of the influenza A virus. d-nb.info The structural diversity of tetrazole derivatives allows for fine-tuning of their biological activity, making them a versatile scaffold for developing novel therapeutics.

Table 1: Examples of Biologically Active Tetrazole Derivatives

| Compound Class | Therapeutic Area | Reported Activity |

| Tetrazole-based imide-hybrids | Antibacterial | Inhibition of Staphylococcus aureus DNA topoisomerase IV and gyrase hilarispublisher.com |

| Nonannulated tetrazolylpyrimidines | Antiviral | Moderate activity against H1N1 influenza A virus d-nb.info |

| N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives | Inflammatory Diseases | Potent agonistic activity at G protein-coupled receptor-35 (GPR35) researchgate.net |

| 5-Aryl-2H-tetrazole derivatives | Anti-inflammatory | In vitro superoxide (B77818) scavenging activity hilarispublisher.com |

Mechanisms of Biological Activity (e.g., Enzyme Inhibition, Receptor Binding)

The biological activities of tetrazole-containing compounds are often attributed to their ability to act as enzyme inhibitors or receptor ligands. The tetrazole ring's electronic properties and spatial arrangement allow it to fit into the active sites of enzymes or the binding pockets of receptors, thereby modulating their function.

Enzyme Inhibition:

A significant area of research for tetrazole derivatives is their role as enzyme inhibitors. For example, certain tetrazole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. nih.gov Specifically, some compounds have shown selective inhibition of COX-2, which is associated with inflammation and pain, over COX-1, which is involved in maintaining the integrity of the stomach lining. nih.gov This selectivity is a crucial factor in developing safer anti-inflammatory agents.

In the realm of antimicrobial research, tetrazole-imide hybrid structures have been found to inhibit bacterial DNA topoisomerase IV and gyrase, enzymes that are essential for DNA replication and repair in bacteria. hilarispublisher.com This inhibition ultimately leads to bacterial cell death.

Receptor Binding:

Tetrazole derivatives have also been developed as ligands for various G protein-coupled receptors (GPCRs). For instance, N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been identified as potent agonists of GPR35, a receptor implicated in pain, inflammation, and metabolic diseases. researchgate.net The agonistic activity of these compounds suggests their potential as therapeutic agents for these conditions. The interaction with the receptor is often driven by specific hydrogen bonding and hydrophobic interactions between the tetrazole derivative and the amino acid residues within the receptor's binding pocket.

Structure-Activity Relationship (SAR) Studies of Fluorinated Tetrazoles

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. For fluorinated tetrazoles, SAR studies focus on how the number and position of fluorine atoms on the phenyl ring, as well as the nature of other substituents, influence biological activity.

In a study of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as GPR35 agonists, it was found that the presence and position of substituents on the benzamide (B126) phenyl ring significantly impacted their potency. researchgate.net For example, the introduction of a fluorine atom at the 2-position of the benzamide ring, in combination with a methoxy (B1213986) group at the 4-position, resulted in a compound with high agonistic potency. researchgate.net This suggests that the electronic and steric properties of the substituents play a critical role in the interaction with the GPR35 receptor.

Similarly, in the development of anti-inflammatory agents based on 5-aryl-2H-tetrazoles, SAR studies have shown that the presence of hydroxyl groups on the aryl ring is crucial for their in vitro superoxide scavenging activity. hilarispublisher.com However, these same compounds were not effective as in vivo anti-inflammatory agents, highlighting the complexity of translating in vitro activity to in vivo efficacy. hilarispublisher.com

The position of the fluorine atoms in di- or tri-fluorinated phenyl rings can dramatically alter the electronic distribution and conformation of the molecule, which in turn affects its binding affinity for a target protein. These SAR insights are invaluable for the rational design of more effective and selective therapeutic agents based on the fluorinated tetrazole scaffold.

Future Research Directions and Emerging Trends for 5 2,6 Difluorophenyl 2h Tetrazole

Development of Novel and Sustainable Synthetic Routes

The synthesis of tetrazoles is undergoing a paradigm shift towards greener and more efficient methodologies. Future efforts concerning 5-(2,6-difluorophenyl)-2H-tetrazole will likely move away from traditional batch syntheses, which can involve hazardous reagents and toxic metal catalysts. scispace.com

A significant emerging trend is the adoption of continuous-flow microreactors. scispace.comresearchgate.net This technology offers enhanced safety, particularly by minimizing the accumulation of hazardous intermediates like hydrazoic acid (HN₃). scispace.comresearchgate.net Flow processes also allow for rapid reaction optimization and easier scalability, potentially providing a high output of the target tetrazole. scispace.com Another promising avenue is the expansion of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. beilstein-journals.orgmdpi.com These one-pot syntheses are atom-economical and can generate complex, drug-like molecules from simple, readily available starting materials, which aligns with the principles of green chemistry. beilstein-journals.orgorganic-chemistry.org Research into ultrasound-assisted synthesis also presents a sustainable approach, often leading to shorter reaction times and improved yields under mild conditions. mdpi.com

| Synthesis Strategy | Key Advantages | Relevant Research Focus |

| Continuous-Flow Microreactors | Enhanced safety, scalability, efficiency, suppression of byproducts. scispace.comresearchgate.net | Eliminating hazardous reagents (e.g., HN₃, metal azides) and enabling safer, large-scale production. scispace.comresearchgate.net |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, creation of molecular diversity. beilstein-journals.orgmdpi.com | Building complex tetrazole-based scaffolds for drug discovery libraries from simple precursors. beilstein-journals.org |

| Ultrasound-Assisted Synthesis | Reduced reaction times, mild reaction conditions, potentially higher yields. mdpi.com | Accelerating the Ugi-azide reaction to form 1,5-disubstituted tetrazoles efficiently. mdpi.com |

Exploration of New Catalytic Systems for Tetrazole Functionalization

Catalysis is a cornerstone of modern organic synthesis, and the functionalization of the tetrazole ring is a key area for future development. Research is actively pursuing novel catalytic systems to improve the synthesis and modification of tetrazoles like this compound.

A major thrust is the development of new transition metal catalysts. While zinc salts have been traditionally used, recent studies have demonstrated the efficacy of cobalt(II) complexes in catalyzing the [3+2] cycloaddition of nitriles and azides to form the tetrazole ring. acs.org This represents a move towards exploring a broader range of earth-abundant and non-toxic metals. Furthermore, bimetallic catalytic systems are being investigated for their potential synergistic effects. researchgate.net

The field is also seeing a rise in the use of heterogeneous catalysts, which offer significant advantages in terms of separation and reusability. researchgate.netresearchgate.net Metal-Organic Frameworks (MOFs) containing tetrazole functionalities are emerging as highly effective and recyclable catalysts. mdpi.com For instance, a Zn-MOF has demonstrated high catalytic activity and stability in CO₂ cycloaddition reactions. mdpi.com The immobilization of metal catalysts on magnetic nanoparticles is another innovative approach, combining the high activity of homogeneous catalysts with the ease of recovery of heterogeneous systems. researchgate.net

| Catalytic System | Type | Advantages & Research Direction |

| Cobalt(II) Complexes | Homogeneous | First-time use for tetrazole synthesis via [3+2] cycloaddition, expanding the range of transition metal catalysts. acs.org |

| Metal-Organic Frameworks (MOFs) | Heterogeneous | High stability, reusability, and defined active sites for reactions like CO₂ cycloaddition. mdpi.com |

| Bimetallic Systems | Homogeneous | Potential for synergistic effects leading to enhanced catalytic activity in reactions such as CO₂ hydrogenation. researchgate.net |

| Cu₂O-Catalyzed Aerobic Oxidation | Homogeneous | Enables direct C-H/N-H coupling for the synthesis of 2,5-disubstituted tetrazoles under aerobic conditions. rsc.org |

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new molecules and materials. For this compound, advanced computational modeling offers a path to predict its properties and guide experimental efforts, saving significant time and resources.

Density Functional Theory (DFT) is widely used to investigate the fundamental electronic properties of tetrazole derivatives. researchgate.netconicet.gov.ar These calculations can determine parameters like HOMO-LUMO energy gaps, charge distribution, and dipole moments, which are crucial for understanding reactivity and intermolecular interactions. researchgate.net Such studies can help in designing novel energetic materials by correlating molecular structure with properties like density and heat of formation. conicet.gov.ar

For medicinal chemistry applications, molecular docking and quantitative structure-activity relationship (QSAR) studies are paramount. researchgate.netnih.gov By simulating the interaction of tetrazole-containing molecules with biological targets such as enzymes or receptors, researchers can predict binding affinities and modes of action. researchgate.netalmazovcentre.ru This predictive power allows for the rational design of more potent and selective therapeutic agents. nih.gov Furthermore, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are being employed to study complex systems, such as the interaction of metal-tetrazole species within zeolite frameworks for catalytic applications. rsc.org

| Computational Method | Application Area | Predicted Properties / Insights |

| Density Functional Theory (DFT) | Materials Science, Medicinal Chemistry | Electronic structure (HOMO/LUMO), charge transfer, reactivity indices, thermodynamic properties. researchgate.netconicet.gov.ar |

| Molecular Docking | Drug Discovery | Binding affinity and interaction modes with biological targets (e.g., proteins, enzymes). researchgate.netconicet.gov.aralmazovcentre.ru |

| QM/MM (Quantum/Molecular Mechanics) | Catalysis | Structure and stability of active sites in complex environments like zeolites. rsc.org |

Expanding Applications in Targeted Drug Delivery and Precision Materials Science

The unique physicochemical characteristics of the tetrazole ring, often acting as a bioisostere for the carboxylic acid group, make it a privileged scaffold in medicinal chemistry. beilstein-journals.orgresearchgate.netnih.gov Future research on this compound will likely focus on leveraging this property for targeted drug delivery systems. The goal is to design molecules that can selectively interact with biological targets implicated in diseases ranging from hypertension to cancer. nih.gov The development of tetrazole building blocks for use in multicomponent reactions is a key strategy to rapidly generate large libraries of diverse, drug-like molecules for high-throughput screening. beilstein-journals.org

In the realm of precision materials science, the high nitrogen content and positive enthalpy of formation of the tetrazole ring are highly desirable properties for the development of advanced energetic materials. researchgate.netresearchgate.net Research is focused on synthesizing high-energy-density materials (HEDMs) based on tetrazole frameworks, which release large amounts of energy and environmentally benign nitrogen gas upon decomposition. researchgate.netnih.gov An emerging application is the use of 2,5-diaryl tetrazoles as fluorogenic sensors, where the tetrazole ring undergoes a "photoclick" reaction in the presence of specific analytes to produce a fluorescent signal, enabling detection of biological molecules. researchgate.net

| Application Area | Emerging Trend | Rationale / Mechanism |

| Targeted Drug Delivery | Use as a pharmacophore in complex drug-like molecules. beilstein-journals.orgmdpi.com | The tetrazole ring acts as a stable bioisostere of a carboxylic acid, improving metabolic stability and binding to biological targets. mdpi.com |

| Precision Materials Science | Development of nitrogen-rich energetic materials. researchgate.netnih.gov | High nitrogen content leads to high heat of formation and the release of N₂ gas, a stable and environmentally friendly decomposition product. researchgate.netresearchgate.net |

| Sensing and Bioimaging | Fluorogenic sensors via "photoclick" chemistry. researchgate.net | Photoinduced decomposition of the tetrazole ring in the presence of an analyte generates a fluorescent product. researchgate.net |

Investigation of Environmental and Green Chemistry Aspects of Production and Use

Sustainability is a critical consideration in modern chemical research and manufacturing. Future work on this compound will increasingly incorporate principles of green chemistry to minimize environmental impact.

A primary focus is on developing synthetic routes that are inherently safer and more environmentally friendly. This includes one-pot syntheses that reduce waste and energy consumption, and the use of continuous-flow reactors that prevent the buildup of explosive intermediates. researchgate.netorganic-chemistry.org The avoidance of toxic heavy metal catalysts and the exploration of recyclable catalytic systems like MOFs are also key research directions. scispace.commdpi.com

Beyond synthesis, the environmental fate and biodegradability of tetrazole-containing products are important areas of investigation. For instance, in the development of new herbicides, research aims to create compounds that are not only effective but also have faster degradation rates in soil, reducing their environmental persistence. nih.gov The decomposition of many tetrazole-based materials is also advantageous, as it primarily yields nitrogen gas (N₂), which is a harmless component of the atmosphere. researchgate.netresearchgate.net

Q & A

Q. What synthetic methodologies enable regioselective preparation of 5-(2,6-difluorophenyl)-2H-tetrazole derivatives?

Regioselective synthesis can be achieved via metal-free coupling reactions using thermic or microwave activation. For example, coupling O-peracylated tosylhydrazones with tetrazoles in the presence of bases like triethylamine or DBU yields 2-substituted tetrazoles with 7–67% efficiency. This method avoids transition-metal catalysts, reducing purification challenges .

Q. How can researchers confirm the molecular structure of this compound?

X-ray crystallography is the gold standard. Programs like SHELXL refine small-molecule structures using high-resolution diffraction data. For example, the related compound 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine was characterized via SHELX refinement, with R1 values < 0.03 for high precision .

Q. What analytical techniques are critical for purity assessment of tetrazole derivatives?

High-resolution mass spectrometry (HRMS) and NMR spectroscopy are essential. HRMS provides exact mass (e.g., C₂₅H₁₇F₂N₃OS at 445.1060 Da ), while ¹⁹F NMR resolves fluorine environments. HPLC with UV detection at 254 nm monitors reaction progress .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound-based agrochemicals?

Molecular docking and QSAR modeling predict interactions with biological targets. For instance, oxathiapiprolin—a fungicide containing this scaffold—targets oxysterol-binding proteins. Simulations guide substituent modifications to enhance binding affinity and reduce off-target effects .

Q. What challenges arise in crystallographic refinement of halogenated tetrazoles, and how are they addressed?

Disordered fluorine atoms and twinned crystals complicate refinement. Using SHELXD for phase determination and SHELXL for anisotropic displacement parameter (ADP) refinement improves accuracy. For high-energy derivatives like HFDNTz, constraints on thermal motion and hydrogen bonding networks stabilize the model .

Q. How do electronic effects of the 2,6-difluorophenyl group influence tetrazole reactivity in click chemistry?

The electron-withdrawing fluorine atoms increase tetrazole acidity, enhancing cycloaddition kinetics with alkynes. Kinetic studies using UV-Vis spectroscopy show rate constants (k₂) ~10⁻³ M⁻¹s⁻¹ under copper-free conditions, making it suitable for bioorthogonal labeling .

Q. What strategies mitigate thermal instability in high-energy this compound derivatives?

Stabilization via coordination with ammonium or transition metals (e.g., Ag[FDNTz]·½NH₃) reduces decomposition. Differential scanning calorimetry (DSC) reveals exothermic peaks >200°C, guiding safe handling protocols. Ball milling with inert matrices like KCl prevents accidental detonation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.